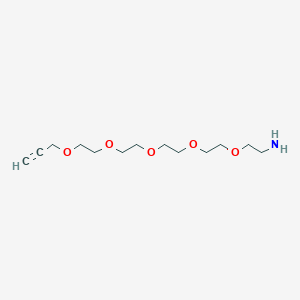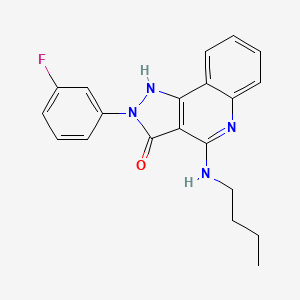
Propargyl-PEG5-amine
Übersicht
Beschreibung
Propargyl-PEG5-amine is a polyethylene glycol (PEG) derivative containing a propargyl group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemische Analyse
Biochemical Properties
Propargyl-PEG5-amine plays a significant role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs . It interacts with enzymes and proteins through its Alkyne group, which can undergo a CuAAc reaction with Azide-containing molecules .
Cellular Effects
The effects of this compound on cells are primarily observed in its role as a linker in ADCs and PROTACs . It influences cell function by enabling the targeted delivery of cytotoxic drugs in ADCs or the degradation of specific proteins in PROTACs .
Molecular Mechanism
This compound exerts its effects at the molecular level through its Alkyne group, which can undergo a CuAAc reaction with Azide-containing molecules . This reaction is crucial for the formation of ADCs and PROTACs .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on its role in the synthesis of ADCs and PROTACs . Its stability and long-term effects on cellular function would be reflected in the performance of these compounds .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models would be indirectly observed through the efficacy and toxicity profiles of the ADCs and PROTACs it helps to form .
Metabolic Pathways
This compound is involved in the metabolic pathways of ADCs and PROTACs . It interacts with enzymes and cofactors during the CuAAc reaction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its role as a linker in ADCs and PROTACs . It may interact with transporters or binding proteins during this process .
Subcellular Localization
The subcellular localization of this compound is determined by the ADCs or PROTACs it forms . It may be directed to specific compartments or organelles based on the targeting signals of these compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propargyl-PEG5-amine can be synthesized through various methods, including the A3 and KA2-coupling three-component reactions involving aromatic aldehydes or ketones, alkynes, and amines. One efficient method involves using a novel magnetically reusable manganese nanocatalyst for C-N bond formation . This method offers high efficiency, mild reaction conditions, and environmental compatibility.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized catalytic systems. The use of green and recyclable catalysts is emphasized to ensure sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Propargyl-PEG5-amine undergoes various types of reactions, including:
Oxidation: The propargyl group can be oxidized to form different products.
Reduction: The amino group can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with carboxylic acids, activated NHS ester, and carbonyls
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like carboxylic acids, activated NHS ester, and carbonyl compounds are commonly used
Major Products Formed:
Oxidation: Oxidized derivatives of the propargyl group.
Reduction: Reduced forms of the amino group.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Medicine: Utilized in drug delivery systems due to its hydrophilic PEG spacer, which increases solubility in aqueous media
Industry: Applied in the production of various polymers and bioconjugates.
Wirkmechanismus
Propargyl-PEG5-amine exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. The propargyl group reacts with azide-bearing compounds to form a stable triazole linkage. This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG3-amine: A shorter PEG spacer variant with similar reactivity.
Propargyl-PEG7-amine: A longer PEG spacer variant with increased solubility.
Propargyl-PEG10-amine: An even longer PEG spacer variant with enhanced solubility and flexibility
Uniqueness: Propargyl-PEG5-amine is unique due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1H,3-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBTXXAWMPTQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)



